[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate
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Overview
Description
“(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 5-chloro-2-methoxybenzoate” is a chemical compound. It is related to the class of compounds known as isoxazoles . Isoxazoles are an important class of five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Synthesis Analysis
The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Specific synthesis methods for “(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 5-chloro-2-methoxybenzoate” are not available in the current literature.Physical and Chemical Properties Analysis
The physical and chemical properties of “(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 5-chloro-2-methoxybenzoate” are not directly available. A related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is a solid .Scientific Research Applications
Novel Derivatives and Synthesis Techniques
- Researchers have developed new derivatives and efficient synthesis methods for compounds with potential therapeutic applications, including hyperproliferative and inflammatory disorders, and cancer. For example, a study detailed the synthesis of a new chemical entity designed for such treatments, showcasing the process research and improvements in key transformations Kucerovy et al., 1997.
Antimicrobial and Antitumor Activities
- Certain compounds isolated from marine and endophytic fungi have shown moderate antitumor and antimicrobial activities. This includes new compounds derived from griseofulvin, highlighting the potential of natural and synthetic derivatives in pharmaceutical research Xia et al., 2011.
Enzymatic Studies and Biochemical Insights
- In vitro experiments with enzymes induced by dimethoxybenzoates have demonstrated a broad O-methyl ether cleavage capacity, revealing insights into the biochemical pathways and mechanisms involved in the metabolism of such compounds Stupperich et al., 1996.
Molecular Structure and Chemical Properties
- The synthesis and structural analysis of compounds structurally similar to the target molecule provide valuable information on regioselective reactions and molecular conformations, which are crucial for designing compounds with desired properties and activities Kumarasinghe et al., 2009.
Mechanism of Action
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c1-24-16-7-5-13(21)9-15(16)20(23)27-11-14-10-18(28-22-14)12-4-6-17(25-2)19(8-12)26-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRQBRUMWLOGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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